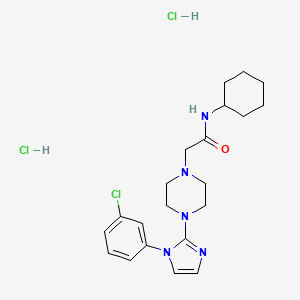
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride is a synthetic compound known for its significant bioactivity, particularly in medicinal chemistry. This compound has piqued interest due to its potential pharmacological applications, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
Initial Imidazole Formation: : The synthesis begins with the formation of the 1-(3-chlorophenyl)-1H-imidazol-2-yl intermediate. This typically involves the reaction of 3-chloroaniline with glyoxal in the presence of an acidic catalyst.
Piperazine Addition: : The imidazole intermediate is then reacted with piperazine to form the 4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine derivative. This step generally requires a polar aprotic solvent such as DMF and mild heating.
Acetamide Formation: : The piperazine derivative is reacted with N-cyclohexylacetyl chloride under basic conditions to form the final product, 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide.
Formation of Dihydrochloride Salt: : The free base of the final product is converted into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production often involves:
Large-Scale Synthesis: : Scaling up the laboratory synthesis process, ensuring consistency and purity.
Catalysts and Reagents: : Use of efficient and reusable catalysts to maximize yield and minimize waste.
Quality Control: : Rigorous testing at each step to maintain high standards of purity and activity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: : Reduction reactions typically occur at the piperazine ring, affecting the pharmacophore.
Substitution: : Electrophilic substitution reactions can modify the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogens or other electrophilic reagents for substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of N-oxides.
Reduction: : Formation of reduced imidazole or piperazine derivatives.
Substitution: : Halogenated derivatives of the original compound.
科学研究应用
Chemistry
Used as a model compound for studying piperazine-linked imidazole derivatives.
Biology
Investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine
Explored as a potential therapeutic agent for its psychoactive properties, particularly in the treatment of anxiety and depression.
Industry
Employed in the synthesis of more complex pharmaceuticals due to its versatile functional groups.
作用机制
Molecular Targets
Receptors: : Binds to serotonin and dopamine receptors, modulating neurotransmitter activity.
Enzymes: : Inhibits specific enzymes involved in neurotransmitter metabolism.
Pathways Involved
Neurotransmitter Pathways: : Influences serotonin and dopamine pathways, affecting mood and behavior.
Signal Transduction: : Modulates intracellular signaling cascades, impacting gene expression and cellular responses.
相似化合物的比较
Similar Compounds
2-(4-(1-(4-Fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide
2-(4-(1-(2-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide
Highlighting Uniqueness
The presence of the 3-chlorophenyl group provides unique binding properties and increased selectivity for specific biological targets, distinguishing it from other similar compounds.
Conclusion
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride stands out for its multifaceted applications in scientific research, from chemistry to medicine. Its unique chemical structure and reactivity make it a valuable compound for exploring new therapeutic avenues.
属性
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-cyclohexylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O.2ClH/c22-17-5-4-8-19(15-17)27-10-9-23-21(27)26-13-11-25(12-14-26)16-20(28)24-18-6-2-1-3-7-18;;/h4-5,8-10,15,18H,1-3,6-7,11-14,16H2,(H,24,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSOYZDTBGIIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)
![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)
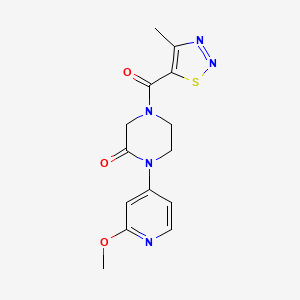
![Ethyl 2-[(2-chloropyrimidin-4-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B2428218.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2428219.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2428222.png)
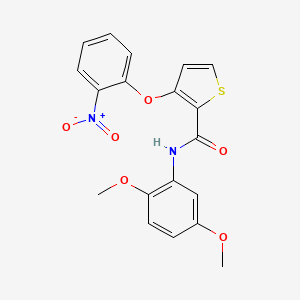
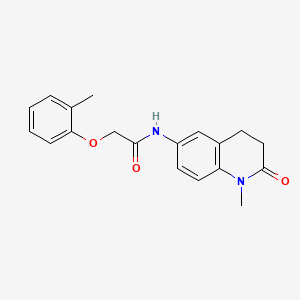
![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)
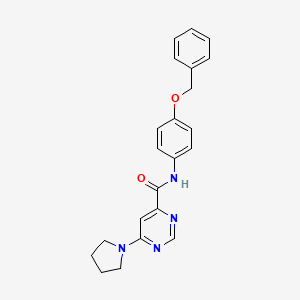
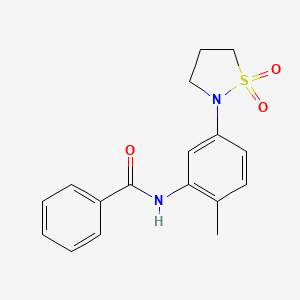
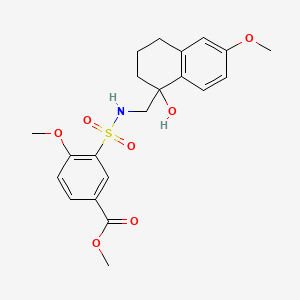
![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)
